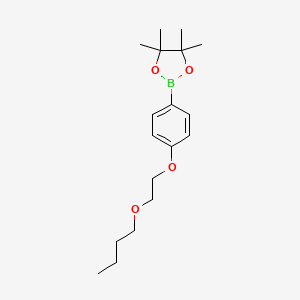

2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a phenyl ring substituted with a 2-butoxyethoxy group at the para position, linked to a pinacol-protected boronate moiety. This compound belongs to the class of arylboronates, widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals, agrochemicals, and materials science . The 2-butoxyethoxy substituent introduces steric bulk and electron-donating effects, which can modulate reactivity, solubility, and stability compared to simpler arylboronates.

Properties

IUPAC Name |

2-[4-(2-butoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BO4/c1-6-7-12-20-13-14-21-16-10-8-15(9-11-16)19-22-17(2,3)18(4,5)23-19/h8-11H,6-7,12-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHGUTXCXVFZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a multi-step reaction process. One common method includes the protection of phenylboronic acid, followed by the reaction of ethylene glycol with bromobutane and iodoethane . The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Chemical Reactions Analysis

2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the butoxyethoxy group can be replaced by other nucleophiles.

Coupling Reactions: It is widely used in Suzuki coupling reactions, where it reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common compared to substitution and coupling reactions.

Common reagents used in these reactions include palladium catalysts, halides, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial reagent in organic synthesis. Its ability to participate in various reactions makes it a versatile building block:

- Suzuki Coupling Reactions : It acts as a boron source that facilitates the formation of carbon-carbon bonds when reacted with halides in the presence of palladium catalysts.

- Substitution Reactions : The butoxyethoxy group can be replaced by other nucleophiles in nucleophilic substitution reactions.

Biological Applications

Research indicates potential biological activities associated with this compound:

- Anticancer Properties : Studies have shown that derivatives of dioxaborolanes can exhibit cytotoxic effects on cancer cells by inducing apoptosis and disrupting cellular metabolism. For example:

- In MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased levels of cleaved caspase-3, indicating apoptosis.

- In A549 lung cancer cells, a dose-dependent decrease in cell proliferation was observed.

Industrial Applications

Due to its stability and reactivity:

- It is utilized in the production of polymers and resins.

- The compound's properties make it suitable for various industrial chemicals.

Study on Breast Cancer Cells (MCF-7)

- Objective : Evaluate the cytotoxic effects of the compound.

- Results : Significant reduction in cell viability at concentrations above 10 µM after 48 hours. Increased levels of cleaved caspase-3 and PARP were noted, indicating apoptosis.

Study on Lung Cancer Cells (A549)

- Objective : Assess the impact on cell proliferation.

- Results : Treatment led to a dose-dependent decrease in cell proliferation. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Dioxaborolane Derivative A | MCF-7 | 15 | Apoptosis |

| Dioxaborolane Derivative B | A549 | 20 | ROS Generation |

| This Compound | MCF-7 | 10 | Cell Cycle Arrest |

Mechanism of Action

The mechanism of action of 2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a reagent in coupling reactions. In Suzuki coupling reactions, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds through the transfer of the phenyl group to the halide reactant in the presence of a palladium catalyst . The molecular targets and pathways involved are specific to the type of reaction and the reactants used.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Arylboronates

Key Observations:

Substituent Effects on Reactivity :

- Electron-donating groups (e.g., methoxy, butoxyethoxy) enhance boronate stability but may slow transmetalation in cross-coupling. In contrast, electron-withdrawing groups (e.g., ethynyl) increase electrophilicity, accelerating reactions .

- The 2-butoxyethoxy group’s ether linkage improves solubility in polar aprotic solvents (e.g., THF, DMSO) compared to purely alkyl-substituted analogs like 4-hexyloxyphenyl derivatives .

Synthetic Flexibility :

- Methoxy and ethynyl derivatives are synthesized via direct borylation of pre-functionalized aryl halides , whereas styryl-substituted boronates require Heck coupling or palladium-mediated pathways .

Application-Specific Performance: Fluorescent probes like STBPin and DSTBPin rely on conjugated π-systems for H2O2 detection, a feature absent in alkoxy-substituted boronates.

Reactivity and Stability Trends

Table 2: Comparative Reactivity in Cross-Coupling Reactions

Key Findings:

- Steric Hindrance : Bulky substituents (e.g., 2,6-dichloro-3,5-dimethoxy ) necessitate higher temperatures or stronger bases (e.g., Cs2CO3) for efficient coupling.

- Solvent Compatibility : Hexyloxy and butoxyethoxy derivatives perform well in DMF or THF , whereas methoxy analogs are compatible with milder solvents like DME .

Stability Under Oxidative and Hydrolytic Conditions

- Hydrolytic Stability : Alkoxy-substituted boronates (e.g., methoxy, butoxyethoxy) resist hydrolysis better than electron-deficient variants due to reduced Lewis acidity of the boron center .

- Oxidative Reactivity: Styryl-substituted boronates (e.g., STBPin) undergo rapid oxidation with H2O2, forming phenolic byproducts for fluorescence signaling . This reactivity is attenuated in ether-linked analogs like the target compound.

Biological Activity

2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as a boron compound, has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by its dioxaborolane ring, which contributes to its stability and reactivity in various biological contexts.

- IUPAC Name : this compound

- Molecular Formula : C18H29BO4

- Molecular Weight : 320.24 g/mol

- CAS Number : 2229947-50-4

- Purity : 97% .

Anticancer Properties

Research has indicated that boron compounds exhibit promising anticancer properties. The dioxaborolane structure is known for its ability to interact with biological molecules, potentially leading to cytotoxic effects on cancer cells. A study demonstrated that derivatives of dioxaborolanes could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular metabolism.

- Cell Cycle Arrest : Compounds containing the dioxaborolane moiety have been shown to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

- Apoptosis Induction : These compounds can activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Reactive Oxygen Species (ROS) Generation : The interaction of these compounds with cellular components may lead to increased ROS production, contributing to oxidative stress and subsequent cell death.

Case Studies

-

Study on Breast Cancer Cells :

- Researchers evaluated the effects of this compound on MCF-7 breast cancer cells.

- Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Mechanistic studies revealed increased levels of cleaved caspase-3 and PARP, indicating apoptosis.

-

Study on Lung Cancer Cells :

- In a separate study involving A549 lung cancer cells, treatment with the compound led to a dose-dependent decrease in cell proliferation.

- Flow cytometry analysis showed a marked increase in the percentage of cells in the sub-G1 phase after treatment.

Comparative Analysis of Biological Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Dioxaborolane Derivative A | MCF-7 | 15 | Apoptosis |

| Dioxaborolane Derivative B | A549 | 20 | ROS Generation |

| This compound | MCF-7 | 10 | Cell Cycle Arrest |

Q & A

Q. What are the critical safety protocols for handling this compound in large-scale reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.